N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated using a suitable alkyl halide to introduce the 3-(5-methyl-1H-pyrazol-1-yl)propyl group.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately through a condensation reaction involving an aldehyde, an amine, and a nitrile.
Coupling Reaction: The final step involves coupling the pyrazole and pyrimidine intermediates using a suitable coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl-substituted pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
N-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N-[4-PHENYL-2-PYRIMIDINYL]AMINE: Lacks the trifluoromethyl group, which may affect its reactivity and binding properties.
N-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N-[4-PHENYL-6-CHLORO-2-PYRIMIDINYL]AMINE: Contains a chloro group instead of a trifluoromethyl group, potentially altering its chemical and biological properties.
Uniqueness
The presence of the trifluoromethyl group in N-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H18F3N5 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[3-(5-methylpyrazol-1-yl)propyl]-4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C18H18F3N5/c1-13-8-10-23-26(13)11-5-9-22-17-24-15(14-6-3-2-4-7-14)12-16(25-17)18(19,20)21/h2-4,6-8,10,12H,5,9,11H2,1H3,(H,22,24,25) |
InChI Key |
KWIDTTKIAMAPEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CCCNC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.